(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid
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Overview
Description
®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the Boc group helps to protect the amino functionality during various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the amino acid, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of new protected or functionalized amino acids.
Scientific Research Applications
®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can be deprotected under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-6-(tert-butoxycarbonyl)-6-oxohexanoic acid
- (S)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid
- ®-3-Amino-6-(tert-butoxycarbonyl)-6-hydroxyhexanoic acid
Uniqueness
®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry. The compound’s stability and reactivity under various conditions further enhance its utility in research and industrial applications .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3R)-3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
KTBUSUJXAJYYFG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)N |
Origin of Product |
United States |
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